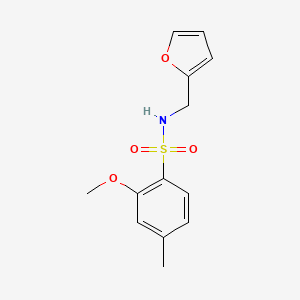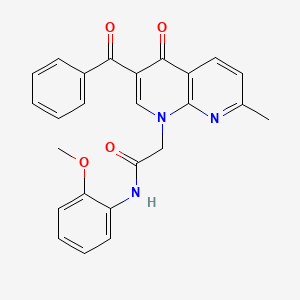![molecular formula C15H11ClN2OS B2566652 4-{[2-(4-Chlorphenyl)-1,3-thiazol-5-yl]amino}phenol CAS No. 2279124-38-6](/img/structure/B2566652.png)
4-{[2-(4-Chlorphenyl)-1,3-thiazol-5-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring and an amino group linked to a phenol moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds have been found to influence a variety of biological pathways, leading to diverse downstream effects .
Pharmacokinetics
A similar compound, 4-[4-(4-chloro-phenyl)-thiazol-2-ylamino]-phenol (ski-ii), has been found to be orally bioavailable and detected in the blood for at least 8 hours . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
Vorbereitungsmethoden
The synthesis of 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol typically involves the reaction of 4-chloroaniline with 2-bromo-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol include other thiazole derivatives such as:
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Shares the thiazole and chlorophenyl moieties but differs in the functional groups attached.
4-(2-{[4-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol): Similar structure but with variations in the substitution pattern. These compounds exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)15-17-9-14(20-15)18-12-5-7-13(19)8-6-12/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXLIFNUIMSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)NC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)

![3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2566575.png)
![N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2566577.png)
![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2566578.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2566580.png)
![2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2566581.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2566586.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2566590.png)

